

# An In-depth Technical Guide to Pyrazolone T: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Pyrazolone T

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## Introduction

**Pyrazolone T**, identified by the CAS Number 118-47-8, is a sulfonated derivative of a pyrazolone carboxylic acid.[1] Its chemical structure, featuring both a sulfonic acid and a carboxylic acid group, imparts specific physicochemical properties that are of interest in various scientific domains, including medicinal chemistry and dye manufacturing. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological and toxicological aspects of **Pyrazolone T**, with a focus on presenting quantitative data and detailed experimental methodologies.

## Chemical Structure and Identification

**Pyrazolone T** is systematically known as 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid.[1] The core of the molecule is a five-membered pyrazolone ring, which is a heterocyclic structure containing two adjacent nitrogen atoms and a ketone group.[2] This core is substituted at the N1 position with a 4-sulfophenyl group and at the C3 position with a carboxylic acid group.

Synonyms:

- 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone[3]

- 5-Oxo-1-(p-sulfophenyl)-2-pyrazoline-3-carboxylic acid
- C.I. Developer 14
- NSC 50665[4]

Chemical Identifiers:

- CAS Number: 118-47-8[1]
- Molecular Formula: C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>O<sub>6</sub>S[1]
- Molecular Weight: 284.25 g/mol [1][5]
- InChI Key: TYCNXOAPQGVAQU-UHFFFAOYSA-N[1]

## Physicochemical Properties

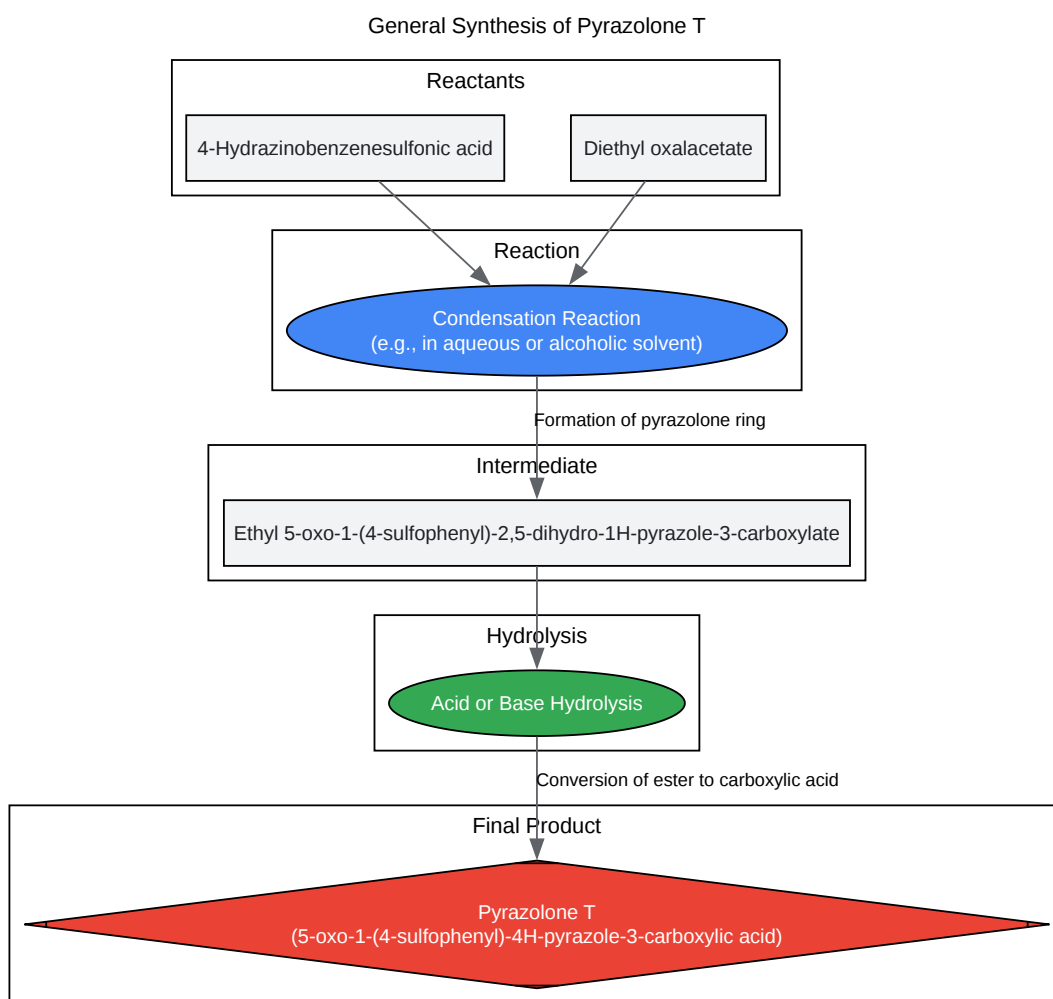
The physicochemical properties of **Pyrazolone T** are crucial for its handling, formulation, and potential applications. The presence of both a sulfonic acid and a carboxylic acid group significantly influences its solubility and acidity.

Property	Value	Source
Molecular Weight	284.25 g/mol	[1][5]
Melting Point	Data not available	Safety Data Sheet
Boiling Point	Data not available	
Water Solubility	272.6 mg/L	
log K <sub>ow</sub> (Octanol-Water Partition Coefficient)	-1.83	Safety Data Sheet
pKa	Data not available	

## Synthesis of Pyrazolone T

The synthesis of pyrazolone derivatives generally follows the Knorr pyrazole synthesis, which involves the condensation of a  $\beta$ -ketoester with a hydrazine derivative.<sup>[1][2]</sup> For **Pyrazolone T**, the synthesis would logically involve the reaction of a sulfonated phenylhydrazine with a  $\beta$ -ketoester containing a carboxylic acid group or a precursor that can be readily converted to a carboxylic acid.

## General Synthetic Workflow



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Caption: General synthetic workflow for **Pyrazolone T**.

## Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

While a specific, detailed protocol for the synthesis of **Pyrazolone T** is not readily available in the searched literature, a general experimental procedure for a similar pyrazolone synthesis is provided below. This can be adapted by a skilled chemist for the synthesis of **Pyrazolone T**.

### Materials:

- 4-Hydrazinobenzenesulfonic acid
- Diethyl oxalacetate (or a similar  $\beta$ -ketoester)
- Ethanol (or another suitable solvent)
- Sodium acetate (or another suitable base)
- Hydrochloric acid (for acidification)

### Procedure:

- Dissolve 4-hydrazinobenzenesulfonic acid and an equimolar amount of diethyl oxalacetate in ethanol.
- Add a catalytic amount of a base, such as sodium acetate, to the reaction mixture.
- Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature to allow the intermediate ester product to crystallize.
- Isolate the intermediate product by filtration and wash with cold ethanol.
- Hydrolyze the ester intermediate by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). If using a base, the reaction mixture will need to be acidified after hydrolysis to precipitate the carboxylic acid.

- Cool the solution to induce crystallization of the final product, **Pyrazolone T**.
- Collect the product by filtration, wash with cold water, and dry under vacuum.
- Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

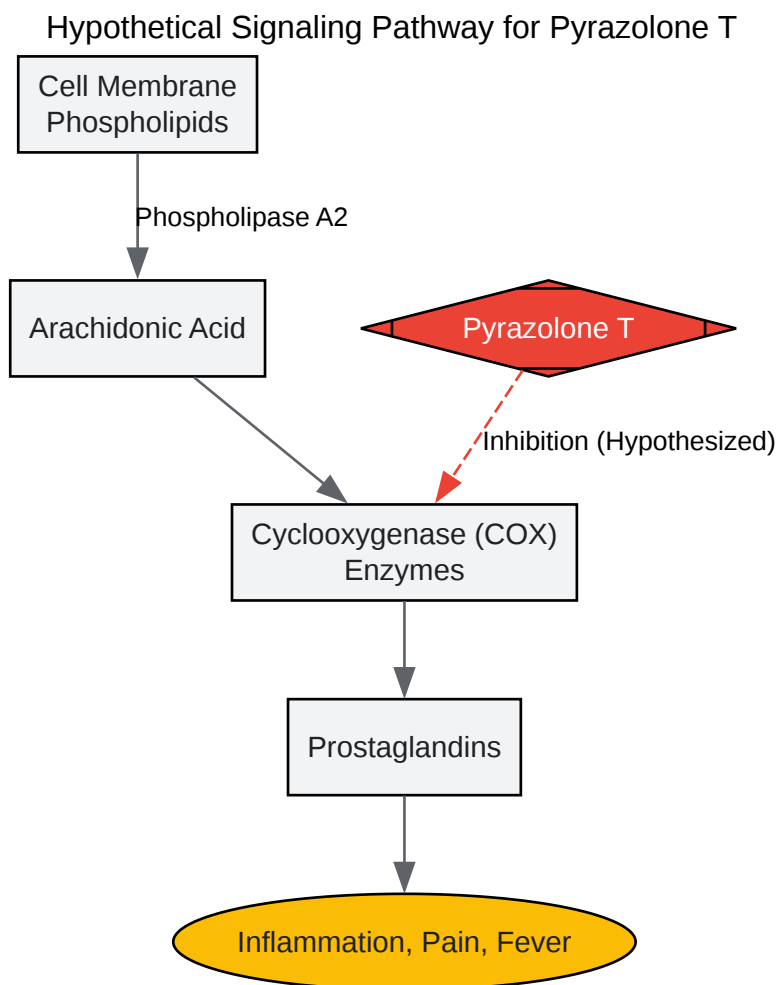
## Biological and Pharmacological Properties

The pharmacological activities of the broader pyrazolone class of compounds are well-documented, with many derivatives exhibiting analgesic, anti-inflammatory, antipyretic, antimicrobial, and antitumor properties.[6][7] The mechanism of action for the anti-inflammatory effects of many pyrazolones is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[3]

Specific biological activities and the precise mechanism of action for **Pyrazolone T** (5-oxo-1-(4-sulphophenyl)-4H-pyrazole-3-carboxylic acid) are not extensively detailed in the currently available literature. One source mentions that a compound with this structure has been shown to have anticancer activity and inhibits the growth of various cancer cell lines in vitro and in vivo.[5] However, detailed studies on its specific molecular targets and signaling pathways are lacking.

## Potential Signaling Pathway Involvement (Hypothetical)

Based on the known activities of other pyrazolone derivatives, a hypothetical signaling pathway that could be modulated by **Pyrazolone T**, particularly in the context of inflammation, is the arachidonic acid cascade.



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Caption: Hypothetical inhibition of the COX pathway by **Pyrazolone T**.

## Toxicological Profile

The safety data for **Pyrazolone T** (CAS 118-47-8) indicates that the substance does not meet the criteria for classification as hazardous according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[8] It is generally not classified as acutely toxic, corrosive, or an irritant to the skin or eyes.[8] However, as with any chemical, appropriate safety precautions should be taken during handling.

Specific toxicological data such as LD50 (median lethal dose) for **Pyrazolone T** is not available in the searched literature. General toxicological concerns for the pyrazolone class of compounds include the potential for hypersensitivity reactions and, in some historical cases with other derivatives, agranulocytosis.

## Conclusion

**Pyrazolone T** is a sulfonated pyrazolone carboxylic acid with a well-defined chemical structure. While its physicochemical properties are influenced by its functional groups, leading to some water solubility, detailed experimental data on properties like melting and boiling points are not readily available. The synthesis follows established methods for pyrazolone ring formation, though a specific, optimized protocol for this compound is not widely published. The biological activity of **Pyrazolone T** is not extensively studied, but it may possess anticancer properties, and by analogy to other pyrazolones, could potentially modulate inflammatory pathways. Toxicological data suggests a low hazard profile. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.

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